molecular formula C9H10BrNO2 B1586502 Ethyl 2-amino-5-bromobenzoate CAS No. 63243-76-5

Ethyl 2-amino-5-bromobenzoate

Cat. No. B1586502
CAS RN: 63243-76-5
M. Wt: 244.08 g/mol
InChI Key: PKWFESSNWKEZDP-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-bromobenzoate, also known as 2-amino-5-bromobenzoic acid ethyl ester, is a synthetic compound that has been studied for its potential applications in various scientific fields. It is a derivative of benzoic acid and has a molecular formula of C9H10BrNO2. This compound has been used in the synthesis of various compounds, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.

Scientific Research Applications

Synthesis of Novel Compounds

Ethyl 2-amino-5-bromobenzoate is used in the synthesis of various complex organic compounds. For instance, it was utilized in the creation of [1,2,3]Triazolo[1,5-a]quinoline, a compound with potential applications in medicinal chemistry (Pokhodylo & Obushak, 2019). Similarly, its derivatives are involved in the synthesis of imidazo[2,1-b]benzothiazole and imidazo[2,1-b]thiazole derivatives (Abignente et al., 1987).

Role in Molecular Studies

In molecular studies, derivatives of Ethyl 2-amino-5-bromobenzoate have been used to understand molecular structures and properties. For instance, a study on Methyl 2-amino 5-bromobenzoate (a related compound) involved density functional theory to investigate its molecular structure, vibrational study, and first-order molecular hyperpolarizability (Saxena et al., 2015).

Applications in Pharmacology

Ethyl 2-amino-5-bromobenzoate and its derivatives also find applications in pharmacological research. For example, its derivative, ITH4012, showed potential as an acetylcholinesterase inhibitor with neuroprotective properties (Orozco et al., 2004).

Use in Organic Chemistry Research

In organic chemistry, this compound is instrumental in developing new synthetic methods and pathways. For example, it has been used in the palladium-catalyzed amination of benzo[b]thiophenyl bromides, leading to compounds with antimicrobial properties (Queiroz et al., 2004).

In the Synthesis of Anti-Cancer Drugs

It plays a crucial role in synthesizing key intermediates for anti-cancer drugs. For instance, bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, synthesized from a derivative of Ethyl 2-amino-5-bromobenzoate, is a critical intermediate in creating drugs inhibiting thymidylate synthase, a target in cancer therapy (Cao Sheng-li, 2004).

properties

IUPAC Name

ethyl 2-amino-5-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWFESSNWKEZDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363935
Record name ethyl 2-amino-5-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-5-bromobenzoate

CAS RN

63243-76-5
Record name 2-Amino-5-bromobenzoic acid ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63243-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-amino-5-bromobenzoate
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URL https://comptox.epa.gov/dashboard/DTXSID50363935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-amino-5-bromo-, ethyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

2-Amino-5-bromobenzoic acid (24.7 g, 11.4 mol) was dissolved in 350 mL of ethanol and 2, and 5 mL of concentrated H2SO4 was added. The mixture was refluxed under N2 for 12 h. The solvent was removed and the residue was added with EtOAc. The mixture was extracted with 1N NaOH. The organic solution was washed with brine, dried over MgSO4. It was concentrated and chromatographed with CH2Cl2 to give 3.19 g of 2-amino-5-bromobenzoic acid, ethyl ester. MS (AP+): 243.9, 246, M+H.
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24.7 g
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Synthesis routes and methods II

Procedure details

As in scheme 1 step 1, from 2-amino-5-bromobenzoic acid, ethanol and HCl gas and heating under reflux for 16 h to afford an off-white solid, mp 83° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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